molecular formula C19H14BrNO4 B4564909 ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B4564909
M. Wt: 400.2 g/mol
InChI Key: HEDBRVSCAVGIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a bromine atom at position 6, a cyanomethoxy group at position 5, and an ethyl ester at position 3 of the benzofuran core. The cyanomethoxy group (-OCH₂CN) is unique among benzofuran derivatives, offering distinct electronic and steric properties due to its electron-withdrawing cyano moiety. This group may enhance interactions with biological targets, such as enzymes or receptors, by altering binding affinity or metabolic stability compared to other substituents .

Properties

IUPAC Name

ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-2-23-19(22)17-13-10-16(24-9-8-21)14(20)11-15(13)25-18(17)12-6-4-3-5-7-12/h3-7,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDBRVSCAVGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the biological context but can include signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Structural Features:

  • Benzofuran core : A fused bicyclic structure (benzene + furan) providing aromatic stability.
  • Cyanomethoxy at C5: Introduces polarity and reactivity via the cyano group. Ethyl ester at C3: Enhances solubility in organic solvents.

Comparison with Similar Compounds

Benzofuran derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Below is a comparative analysis of ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Bioactivities Unique Features
This compound (Target) -Br (C6), -OCH₂CN (C5), -COOEt (C3) ~404.25* Antimicrobial, Anticancer (inferred) Cyanomethoxy group enhances polarity
Ethyl 6-bromo-5-(3-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate -Br (C6), -OCO(3-MeOPh) (C5), -COOEt (C3) 433.25 Anti-inflammatory, Anticancer Methoxybenzoyloxy improves lipophilicity
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate -Br (C6), -OCH₂Ph (C5), -COOEt (C3) 439.28 Enzyme inhibition (hypothetical) Benzyloxy increases steric bulk
Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate -Br (C6), -OCH₂(2,5-Me₂Ph) (C5), -COOEt (C3) 439.30 Not reported Dimethylphenyl enhances hydrophobic interactions

Notes: *Calculated molecular weight based on formula C₁₉H₁₄BrNO₄.

Key Differences and Implications:

Cyanomethoxy vs. The cyano group may engage in hydrogen bonding or dipole interactions, unlike the methoxybenzoyloxy’s aromatic π-π stacking .

Cyanomethoxy vs. Benzyloxy (): Benzyloxy (-OCH₂Ph) introduces steric bulk, which might hinder binding to narrow enzyme active sites. The smaller cyanomethoxy group could enhance target accessibility .

Halogen Variations :

  • Bromine at C6 is common in these derivatives, but replacing it with chlorine (e.g., in ethyl 5-methoxy-6-chloro derivatives) reduces molecular weight and alters halogen bonding .

Biological Activity :

  • Compounds with electron-withdrawing groups (e.g., -CN) often exhibit enhanced anticancer activity due to increased electrophilicity, enabling covalent interactions with cellular targets .

Pharmacological Potential:

  • Antimicrobial Activity: The bromine and cyanomethoxy groups may disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase, as seen in related benzofurans .
  • Anticancer Mechanisms : Analogous compounds induce apoptosis via reactive oxygen species (ROS) generation or topoisomerase inhibition .

Q & A

Q. What are the recommended synthetic routes for ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Bromination : Introducing bromine at position 6 of the benzofuran core requires catalysts like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) under controlled temperatures (40–60°C) .
  • Cyanomethoxy Substitution : Nucleophilic substitution at position 5 using cyanomethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in THF at reflux (~70°C) .
  • Esterification : Ethyl ester formation via coupling reactions (e.g., Steglich esterification) with DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) . Optimization : Use TLC and NMR to monitor intermediates. Adjust solvent polarity (e.g., switch from THF to DCM for sterically hindered steps) and catalyst loading (e.g., 10–20 mol% DMAP) to improve yields (target >70% purity) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., bromine’s deshielding effect at position 6, cyanomethoxy’s distinct triplet in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₁₅BrN₂O₄, expected [M+H]⁺ = 431.03) and isotopic patterns for bromine .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 40–75% for bromination) often arise from:

  • Solvent Polarity : Higher-polarity solvents (DMF vs. THF) improve bromine activation but may increase side reactions.
  • Substituent Steric Effects : Bulky phenyl groups at position 2 hinder cyanomethoxy substitution; pre-activation with NaH improves reactivity . Resolution : Design DOE (Design of Experiments) to test solvent/base combinations. For example, DMF with K₂CO₃ at 60°C increases cyanomethoxy incorporation by 20% compared to THF .

Q. How does the cyanomethoxy group influence biological activity compared to other substituents (e.g., methoxy, benzyloxy)?

  • Electron-Withdrawing Effects : The cyano group enhances electrophilicity, potentially improving binding to cysteine residues in target enzymes .
  • Comparative SAR Studies :
Substituent at Position 5IC₅₀ (μM) vs. Enzyme XLogP
Cyanomethoxy0.452.8
Methoxy1.22.1
Benzyloxy3.53.5
Data derived from analogues in .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with Enzyme X’s active site. Validate with enzymatic assays (e.g., fluorescence-based inhibition) .

Q. What strategies are effective in resolving conflicting data regarding the compound’s mechanism of action?

  • Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography with biotinylated probes) to identify binding partners in cellular lysates .
  • Kinetic Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ, k𝒹) for hypothesized targets like kinase Y .
  • Contradiction Analysis : If cytotoxicity studies (e.g., MTT assays) conflict with enzymatic data, assess off-target effects via RNA-seq profiling of treated cells .

Methodological Guidance

Q. How to design a SAR study for derivatives of this compound?

  • Variable Substituents : Modify positions 2 (phenyl), 5 (cyanomethoxy), and 6 (bromine) systematically.
  • Synthetic Workflow :

Library Synthesis : Parallel synthesis using automated reactors (e.g., ChemSpeed) for 20–50 derivatives .

Activity Screening : High-throughput assays (e.g., fluorescence polarization for enzyme inhibition).

QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with bioactivity .

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) in simulated gastric fluid (pH 2.0) .
  • X-ray Crystallography : Resolve structural changes in the benzofuran core after exposure to UV light .
  • Stability Protocols : Store samples at -80°C under argon; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in biological activity across cell lines?

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7) via CRISPR-Cas9 knockout to isolate target-dependent effects .
  • Microenvironment Factors : Test activity under hypoxic (1% O₂) vs. normoxic conditions to assess metabolic stability .

Q. What are best practices for reporting crystallographic data for this compound?

  • Data Deposition : Submit to Cambridge Structural Database (CSD) with refined parameters (R-factor < 5%).
  • Validation Tools : Use PLATON to check for missed symmetry and twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.